molecular formula C24H19FN4OS B2907632 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-71-4

1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2907632
CAS No.: 1111196-71-4
M. Wt: 430.5
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Description

1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a 3-fluorobenzylthio group at position 1 and a phenethyl substituent at position 3. Its synthesis likely follows routes analogous to other triazoloquinazolinones, such as nucleophilic displacement of methylthio groups with hydrazine hydrate followed by cyclization with one-carbon donors (e.g., acids or acyl chlorides) .

Properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYYTZQHCRYAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinazoline core, followed by the introduction of the 3-fluorobenzylthio and phenethyl groups. Reaction conditions may vary, but common methods include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazoloquinazolinones is highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of key analogues:

Compound Name/ID Position 1 Substituent Position 4 Substituent Key Activities Notable Findings References
Target Compound 3-fluorobenzylthio Phenethyl N/A (inferred) Structural similarity to antihistaminic/anticonvulsant agents; fluorobenzylthio may enhance lipophilicity. N/A
4-Benzyl-1-[(2-fluorobenzyl)thio]... 2-fluorobenzylthio Benzyl N/A Positional isomer of target; fluorine at 2- vs. 3-position may alter receptor interactions.
1-Methyl-4-(3-chlorophenyl)... Methyl 3-Chlorophenyl Antihistaminic 80–85% synthetic yield; improved H1 antagonism vs. earlier derivatives.
1-Methyl-4-(2-methoxyphenyl)... (5) Methyl 2-Methoxyphenyl Antihistaminic 68.67% protection in histamine-induced bronchospasm; low sedation (7.4%).
1-Methyl-4-(pyridin-4-yl)... (S5) Methyl Pyridin-4-yl Antihistaminic 72.85% protection; negligible sedation (5.09%).
4-Phenyl derivatives (6a–x) Variable (e.g., triazole) Substituted phenyl Anticonvulsant Active in maximal electroshock (MES) tests; neurotoxicity assessed via rotarod.

Key Observations

Substituent Position and Bioactivity: Fluorine placement on the benzylthio group (2- vs. 3-position) may influence metabolic stability and target engagement. For example, 2-fluorobenzylthio derivatives (e.g., ) could exhibit distinct electronic effects compared to the target’s 3-fluoro analogue.

Antihistaminic Activity :

  • Methyl or small alkyl groups at position 1 (e.g., compounds 5 and S5) correlate with potent H1 antagonism and low sedation, suggesting that bulkier groups (e.g., benzylthio) might reduce efficacy .
  • Electron-withdrawing groups (e.g., 3-chlorophenyl at position 4) enhance antihistaminic activity, while methoxy groups (e.g., 2-methoxyphenyl) balance potency and sedation .

Anticonvulsant Activity :

  • 4-Phenyl derivatives with heterocyclic substituents (e.g., triazole) show efficacy in MES tests, a model for generalized seizures. The target’s phenethyl group may extend anticonvulsant activity by improving lipid solubility .

Synthetic Accessibility :

  • Derivatives with methylthio or hydrazine intermediates (e.g., compound 5 ) achieve high yields (80–85%), whereas fluorobenzylthio incorporation may require optimized conditions for purity .

Research Findings and Data Tables

Antihistaminic Activity Comparison

Compound % Protection (Histamine Challenge) Sedation (%) Reference Compound (Chlorpheniramine)
Target (Inferred) N/A N/A N/A
5 68.67 7.4 71.00 (71.00% protection, 35.4% sedation)
S5 72.85 5.09 70.09 (70.09% protection, 28.58% sedation)

Anticonvulsant Activity (MES Test)

Compound (6a–x) ED₅₀ (mg/kg) Neurotoxicity (TD₅₀, mg/kg) Protective Index (TD₅₀/ED₅₀)
4-Phenyl derivative 32.1 112.5 3.5
4-(4-Fluorophenyl) 28.7 98.6 3.4

Biological Activity

The compound 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H16FN5SC_{17}H_{16}FN_5S. Its structure features a triazole ring fused with a quinazolinone moiety and a phenethyl group, which may contribute to its biological activity. The presence of the fluorobenzyl thioether is notable for potentially enhancing lipophilicity and cellular uptake.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities, including:

  • Anticancer Activity : Many triazoloquinazolinones have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.
  • Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines.

The mechanisms underlying the biological activities of 1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can initiate programmed cell death pathways in malignant cells.
  • Modulation of Signaling Pathways : The compound may interfere with growth factor signaling pathways critical for tumor survival.

Anticancer Activity

A study investigating the anticancer effects of similar triazoloquinazolinones demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins .

Antimicrobial Effects

Research has shown that derivatives of triazoloquinazolinones possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thioether group is believed to enhance membrane permeability, allowing for increased efficacy against microbial targets .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInduces apoptosis in breast and lung cancer cells
AntimicrobialEffective against Gram-positive bacteria
CytotoxicInhibits cell proliferation in various cancer lines

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